

# Spectroscopic Data Interpretation of Cinnamyl Butyrate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cinnamyl butyrate

Cat. No.: B1240197

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Cinnamyl butyrate** is an ester recognized for its characteristic fruity and balsamic aroma, finding applications in the flavor and fragrance industries. A thorough understanding of its chemical structure is paramount for quality control, regulatory compliance, and exploring its potential applications in various scientific domains. This technical guide provides an in-depth interpretation of the spectroscopic data of **cinnamyl butyrate**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The document outlines detailed experimental protocols, presents quantitative data in structured tables, and utilizes visualizations to illustrate key concepts in spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **cinnamyl butyrate**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for Cinnamyl Butyrate

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.40 - 7.20	m	5H	Ar-H
6.65	d, J = 15.9 Hz	1H	C <sub>6</sub> H <sub>5</sub> -CH=CH-
6.28	dt, J = 15.9, 6.3 Hz	1H	C <sub>6</sub> H <sub>5</sub> -CH=CH-
4.72	d, J = 6.3 Hz	2H	-CH <sub>2</sub> -O-
2.29	t, J = 7.4 Hz	2H	-CO-CH <sub>2</sub> -
1.67	sextet, J = 7.4 Hz	2H	-CH <sub>2</sub> -CH <sub>3</sub>
0.95	t, J = 7.4 Hz	3H	-CH <sub>2</sub> -CH <sub>3</sub>

Note: Predicted data based on typical chemical shift values and coupling constants for similar structures.

## Table 2: <sup>13</sup>C NMR Spectroscopic Data for Cinnamyl Butyrate

Chemical Shift ( $\delta$ ) ppm	Assignment
173.2	C=O
136.4	Ar-C (quaternary)
134.1	C <sub>6</sub> H <sub>5</sub> -CH=CH-
128.6	Ar-CH
128.1	Ar-CH
126.6	Ar-CH
123.3	C <sub>6</sub> H <sub>5</sub> -CH=CH-
65.0	-CH <sub>2</sub> -O-
36.2	-CO-CH <sub>2</sub> -
18.4	-CH <sub>2</sub> -CH <sub>3</sub>
13.7	-CH <sub>3</sub>

Note: Predicted data based on typical chemical shift values for similar functional groups.

**Table 3: IR Absorption Data for Cinnamyl Butyrate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3028	Weak	Aromatic C-H stretch
2965, 2875	Medium	Aliphatic C-H stretch
1733	Strong	C=O (ester) stretch[1]
1655	Medium	C=C (alkene) stretch
1496, 1454	Medium	Aromatic C=C stretch
1220 - 1100	Strong	C-O (ester) stretch[1]
963	Strong	=C-H bend (trans alkene)
748, 692	Strong	Aromatic C-H bend

**Table 4: Mass Spectrometry Data for Cinnamyl Butyrate**

m/z	Relative Intensity (%)	Proposed Fragment
204	15	[M] <sup>+</sup> (Molecular Ion)
117	100	[C <sub>9</sub> H <sub>9</sub> ] <sup>+</sup> (Cinnamyl cation)
115	45	[C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup>
91	30	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
71	40	[C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup> (Butyryl cation)
43	60	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Propyl cation)

Note: Fragmentation pattern is predicted based on the typical fragmentation of esters.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **cinnamyl butyrate** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm). Both <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument. For <sup>1</sup>H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between pulses. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity, with a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy for all carbon signals, including quaternary carbons.

### Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

A small drop of neat **cinnamyl butyrate** is placed directly onto the diamond crystal of an ATR accessory installed in an FTIR spectrometer. A background spectrum of the clean, empty crystal is recorded first. The sample is then applied, ensuring good contact with the crystal surface. The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup> by co-adding 16

or 32 scans at a resolution of  $4\text{ cm}^{-1}$ . After analysis, the crystal is cleaned with a suitable solvent, such as isopropanol, and dried.

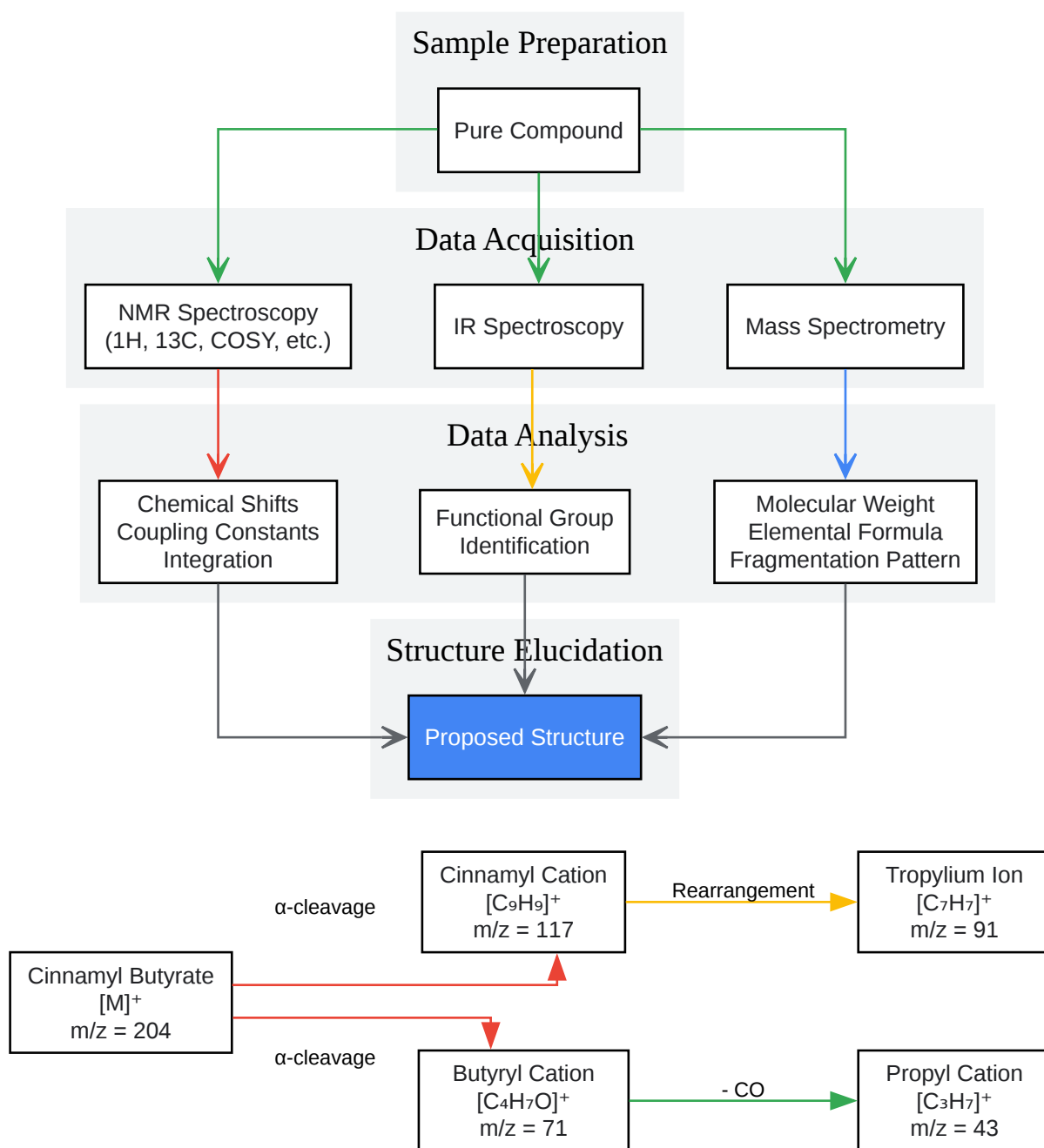
## Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **cinnamyl butyrate** in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. A small volume (typically  $1\text{ }\mu\text{L}$ ) of the solution is injected into the GC-MS system. The gas chromatograph is equipped with a capillary column (e.g., a  $30\text{ m} \times 0.25\text{ mm}$  DB-5 or equivalent). The oven temperature is programmed to ramp from an initial temperature (e.g.,  $50\text{ }^{\circ}\text{C}$ ) to a final temperature (e.g.,  $250\text{ }^{\circ}\text{C}$ ) at a rate of  $10\text{ }^{\circ}\text{C}/\text{min}$  to ensure good separation. Helium is typically used as the carrier gas. The separated components eluting from the GC column are introduced into the mass spectrometer, which is operated in electron ionization (EI) mode at  $70\text{ eV}$ . The mass spectrum is scanned over a mass range of  $m/z$  40-400.

## Visualization of Spectroscopic Analysis Workflow and Fragmentation

### Logical Workflow for Spectroscopic Data Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using a combination of spectroscopic techniques.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. sds.metasci.ca [sds.metasci.ca]
- To cite this document: BenchChem. [Spectroscopic Data Interpretation of Cinnamyl Butyrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240197#cinnamyl-butyrate-spectroscopic-data-interpretation-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)